molecular formula C19H18N4O4 B2586907 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea CAS No. 1060308-72-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea

Cat. No.: B2586907
CAS No.: 1060308-72-6
M. Wt: 366.377
InChI Key: YITRJSLQLZBYSZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a pyrido[1,2-a]pyrimidin-3-yl urea moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-3-yl urea group. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The scalability of the synthesis process is crucial for its application in larger-scale research and potential commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and pyrido[1,2-a]pyrimidin-3-yl urea analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is unique due to its specific combination of the benzodioxin and pyrido[1,2-a]pyrimidin-3-yl urea moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-5-6-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-3-4-14-15(10-13)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRJSLQLZBYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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